Lamivudine

Catalog No.
S532400
CAS No.
134678-17-4
M.F
C8H11N3O3S
M. Wt
229.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lamivudine

CAS Number

134678-17-4

Product Name

Lamivudine

IUPAC Name

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1

InChI Key

JTEGQNOMFQHVDC-NKWVEPMBSA-N

SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Solubility

In water, 70,000 mg/L @ 20 °C
2.76e+00 g/L

Synonyms

2',3' Dideoxy 3' thiacytidine, 2',3'-Dideoxy-3'-thiacytidine, 3TC, BCH 189, BCH-189, BCH189, Epivir, GR-109714X, GR109714X, Lamivudine, Lamivudine, (2S-cis)-Isomer

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N

Description

The exact mass of the compound Lamivudine is 229.0521 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 70 mg/mlin water, 70,000 mg/l @ 20 °c2.76e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760061. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Dideoxynucleosides - Zalcitabine. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antivirals for treatment of HIV infections, combinations, Antivirals for systemic use -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Hepatitis B Treatment

Lamivudine was one of the first effective antiviral medications for chronic hepatitis B infection. It works by inhibiting the viral reverse transcriptase enzyme, which is crucial for the virus to replicate. Research has shown that lamivudine can suppress viral replication, improve liver function, and reduce the risk of complications like cirrhosis and liver cancer []. However, long-term use can lead to the development of resistant viral strains, necessitating combination therapy with other antiviral medications [].

Source

[] Hepatitis B Virus: Advances in Research and Treatment: 2011 ()

HIV Treatment

Lamivudine was a major breakthrough in HIV treatment as part of combination antiretroviral therapy (ART). It targets the viral reverse transcriptase enzyme, similar to its function against hepatitis B. Research has demonstrated its efficacy in reducing HIV viral load and slowing disease progression []. However, similar to hepatitis B, lamivudine is no longer used as a single agent due to the emergence of resistant strains. It's now primarily used in combination with other antiretroviral drugs in modern HIV treatment regimens [].

Source

[] Drugs—Advances in Research and Application: 2013 Edition ()

Lamivudine is a synthetic nucleoside analogue that functions as a nucleoside reverse transcriptase inhibitor. It is primarily used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) and hepatitis B virus (HBV) infections. The compound is chemically known as (−)-L-2′,3′-dideoxy-3′-thiacytidine and has the molecular formula C₈H₁₁N₃O₃S. Lamivudine acts by inhibiting viral DNA synthesis through competitive inhibition of reverse transcriptase, leading to chain termination during DNA replication .

Lamivudine acts as an antiretroviral medication by inhibiting the viral enzyme reverse transcriptase. This enzyme is crucial for HIV and hepatitis B viruses to replicate. Lamivudine's structure closely resembles a natural nucleoside. Once incorporated into the viral DNA chain, it terminates further growth due to the missing 3' hydroxyl group, effectively stopping viral replication [].

The mechanism of action of lamivudine involves its phosphorylation to form active metabolites, primarily lamivudine triphosphate (L-TP). This active form competes with natural nucleotides for incorporation into viral DNA. The lack of a 3'-hydroxyl group in lamivudine prevents the formation of the necessary phosphodiester bonds for DNA elongation, effectively terminating viral DNA synthesis .

In terms of

Lamivudine exhibits significant antiviral activity against both HIV-1 and HBV. Its primary action is through the inhibition of reverse transcriptase, an enzyme critical for viral replication. By incorporating into the growing viral DNA chain, lamivudine effectively halts further elongation, thereby preventing the proliferation of the virus .

Several methods have been developed for synthesizing lamivudine. One notable approach involves:

  • Synthesis from D-ribose: Starting with D-ribose, it undergoes a series of reactions including protection of hydroxyl groups, formation of the thiolane ring, and subsequent deprotection to yield lamivudine.
  • Economical Routes: Recent studies have focused on developing more cost-effective synthetic routes employing novel strategies to establish stereochemistry around the oxathiolane ring, thereby improving yield and reducing complexity in synthesis .

Lamivudine is widely used in clinical settings for:

  • HIV Treatment: It is part of combination antiretroviral therapy regimens aimed at reducing viral load and improving immune function in HIV-infected individuals.
  • Hepatitis B Treatment: Lamivudine is also indicated for chronic hepatitis B infection to reduce liver inflammation and prevent disease progression .

Lamivudine has been studied for potential drug interactions, particularly with other antiviral agents and medications affecting renal clearance. Notable interactions include:

  • Zidovudine: Enhances antiviral efficacy when used together.
  • Renal Transport Inhibitors: Drugs like trimethoprim can increase lamivudine levels by inhibiting renal transporters responsible for its clearance .
  • Sorbitol: Co-administration may decrease serum concentrations of lamivudine .

Adverse effects associated with lamivudine include lactic acidosis, pancreatitis, and exacerbation of hepatitis B upon discontinuation .

Lamivudine shares structural and functional similarities with other nucleoside reverse transcriptase inhibitors. Here are some comparable compounds:

Compound NameStructure SimilarityMechanism of ActionUnique Features
ZidovudineNucleoside analogueInhibits reverse transcriptaseFirst approved antiretroviral drug
AbacavirNucleoside analogueInhibits reverse transcriptaseAssociated with hypersensitivity reactions
EmtricitabineNucleoside analogueInhibits reverse transcriptaseOften combined with tenofovir in HIV treatment
TenofovirNucleotide analogueInhibits reverse transcriptasePhosphorylated form directly incorporated into DNA

Uniqueness of Lamivudine

Lamivudine's uniqueness lies in its lower toxicity profile compared to other nucleoside analogues, particularly regarding mitochondrial DNA damage. It is also effective against both HIV and HBV, making it a versatile option in antiviral therapy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from boiling ethanol

XLogP3

-0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

229.05211239 g/mol

Monoisotopic Mass

229.05211239 g/mol

Heavy Atom Count

15

LogP

-1.4
log Kow = -9.54 @ 25 °C /Estimated/
-1.4

Appearance

Solid powder

Melting Point

160-162 °C
160 - 162 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2T8Q726O95

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 128 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 127 of 128 companies with hazard statement code(s):;
H315 (30.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (30.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (30.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (68.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (28.35%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of HIV infection and chronic hepatitis B (HBV).
FDA Label
Lamivudine Teva Pharma B. V. is indicated as part of antiretroviral combination therapy for the treatment of human-immunodeficiency-virus (HIV)-infected adults and children.
Lamivudine Teva is indicated for the treatment of chronic hepatitis B in adults with: compensated liver disease with evidence of active viral replication, persistently elevated serum alanine aminotransferase (ALT) levels and histological evidence of active liver inflammation and / or fibrosis. Initiation of lamivudine treatment should only be considered when the use of an alternative antiviral agent with a higher genetic barrier is not available or appropriate (see in section 5. 1).
Epivir is indicated as part of antiretroviral combination therapy for the treatment of human-immunodeficiency-virus (HIV)-infected adults and children. ,
Zeffix is indicated for the treatment of chronic hepatitis B in adults with: , , , compensated liver disease with evidence of active viral replication, persistently elevated serum alanine aminotransferase (ALT) levels and histological evidence of active liver inflammation and / or fibrosis. Initiation of lamivudine treatment should only be considered when the use of an alternative antiviral agent with a higher genetic barrier is not available or appropriate; , decompensated liver disease in combination with a second agent without cross-resistance to lamivudine. , ,

Livertox Summary

Lamivudine is a nucleoside analogue and reverse transcriptase inhibitor used in the therapy of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infection. Lamivudine is a very rare cause of clinically apparent drug induced liver injury, but is associated with flares of underlying hepatitis B during therapy or with abrupt withdrawal.

Drug Classes

Antiviral Agents

Therapeutic Uses

Lamivudine is indicated in the treatment of chronic hepatitis B associated with evidence of hepatitis B viral replication and active liver inflammation. This use is based on 1-year histologic and serologic responses in patients with compensated chronic hepatitis B. /Included in US product labeling/
Lamivudine is indicated, in combination with zidovudine or other antiretroviral agents, in the treatment of HIV infection or AIDS when therapy is warranted based on clinical and/or immunological evidence of disease progression. /Included in US product labeling/
Lamivudine may be used prophylactically in health care workers at risk of acquiring HIV infection after occupational exposure to the virus. It is being used in combination with zidovudine and, in some cases, a protease inhibitor. /NOT included in US product labeling/
The safety, pharmacokinetics, and antiretroviral activity of lamivudine alone and in combination with zidovudine was studied in pregnant women infected with human immunodeficiency virus type 1 (HIV-1) and their neonates. Women received the drugs orally from week 38 of pregnancy to 1 week after delivery. Neonate therapy began 12 h after delivery and continued for 1 week. Both treatment regimens were well-tolerated in women and newborns. Lamivudine and zidovudine pharmacokinetics in pregnant women were similar to those in nonpregnant adults. Lamivudine and zidovudine freely crossed the placenta and were secreted in breast milk. Neonatal lamivudine clearance was about half that in pediatric patients; zidovudine clearance was consistent with previous reports. HIV-1 RNA could be quantified in 17 of the 20 women. At the onset of labor/delivery, mean virus load had decreased by approximately 1.5 log10 copies/mL in both treatment cohorts. Although not definitive for HIV-1 infection status, all neonates had HIV-1 RNA levels below the limit of quantification at birth and at ages 1 and 2 weeks.

Pharmacology

Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1) and hepatitis B (HBV) to disrupt viral DNA synthesis. When phosphorylated, lamivudine can form active metabolites that compete for incorporation into viral DNA. Via DNA incorporation, lamivudine metabolites competitively inhibit the activity of the HIV reverse transcriptase enzyme and act as a chain terminator of DNA synthesis. Due to the lack of a 3'-OH group, incorporated nucleoside analogues prevent the formation of a 5' to 3' phosphodiester linkage that is essential for DNA chain elongation.
Lamivudine is a synthetic nucleoside analogue with activity against hepatitis B virus (HBV) and HIV. Intracellularly, lamivudine is phosphorylated to its active metabolites, lamiduvine triphosphate (L-TP) and lamiduvine monophosphate (L-MP). In HIV, L-TP inhibits HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleoside analogue into viral DNA. In HBV, incorporation of L-MP into viral DNA by HBV polymerase results in DNA chain termination. L-TP is a weak inhibitor of mammalian DNA polymerases alpha and beta, and mitochondrial DNA polymerase. (NCI04)

MeSH Pharmacological Classification

Anti-HIV Agents

ATC Code

J05AF05
J05AR13
J05AR04
J05AR02
J05AR
J05AR01
J05AR16
J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AF - Nucleoside and nucleotide reverse transcriptase inhibitors
J05AF05 - Lamivudine

Mechanism of Action

Lamivudine is a synthetic nucleoside analogue and is phosphorylated intracellularly to its active 5'-triphosphate metabolite, lamivudine triphosphate (L-TP). This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination.
Lamivudine enters cells by passive diffusion and is phosphorylated to its active metabolite, lamivudine triphosphate. Lamivudine triphosphate competes with deoxycytidine triphosphate for binding to reverse transcriptase, and incorporation into DNA results in chain termination. Lamivudine has very low affinity for human alpha and omega DNA polymerases, moderate affinity for beta DNA polymerase, and higher affinity for gamma DNA polymerase.

Vapor Pressure

8.3X10-16 mm Hg @ 25 °C /Estimated/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

134678-17-4

Absorption Distribution and Excretion

Lamivudine was rapidly absorbed after oral administration in HIV-infected patients. Absolute bioavailability in 12 adult patients was 86% ± 16% (mean ± SD) for the 150-mg tablet and 87% ± 13% for the oral solution. The peak serum lamivudine concentration (Cmax) was 1.5 ± 0.5 mcg/mL when an oral dose of 2 mg/kg twice a day was given to HIV-1 patients. When given with food, absorption is slower, compared to the fasted state.
The majority of lamivudine is eliminated unchanged in urine by active organic cationic secretion. 5.2% ± 1.4% (mean ± SD) of the dose was excreted as the trans-sulfoxide metabolite in the urine. Lamivudine is excreted in human breast milk and into the milk of lactating rats.
Apparent volume of distribution, IV administration = 1.3 ± 0.4 L/kg. Volume of distribution was independent of dose and did not correlate with body weight.
Renal clearance = 199.7 ± 56.9 mL/min [300 mg oral dose, healthy subjects]
Renal clearance = 280.4 ± 75.2 mL/min [single IV dose, HIV-1-infected patients]
Total clearance = 398.5 ± 69.1 mL/min [HIV-1-infected patients]
Lamivudine crosses the placenta and has been detected in the fetal circulation.
Lamivudine has high oral bioavailability with or without food and reaches peak plasma levels within approximately 1 hour.

Metabolism Metabolites

Metabolism of lamivudine is a minor route of elimination. In man, the only known metabolite of lamivudine is the trans-sulfoxide metabolite. This biotransformation is catalyzed by sulfotransferases.

Wikipedia

Lamivudine

Drug Warnings

Safety and efficacy of lamivudine in the treatment of chronic hepatitis B have not been established in patients with decompensated liver disease or organ transplants; pediatric patients; or patients dually infected with hepatitis B and hepatitis C, hepatitis delta, or HIV; or for a treatment period greater than 1 year.
Although lamivudine generally is well tolerated, serious adverse effects such as peripheral neuropathy, pancreatitis, and lactic acidosis and severe hepatomegaly with steatosis have been reported. Adverse GI effects are the most common adverse effects in patients receiving lamivudine alone or in conjunction with zidovudine. Information on adverse effects of lamivudine has been obtained from clinical studies in HIV-infected adults who received the drug in conjunction with other antiretroviral agents ... . In addition, information on adverse effects of lamivudine in patients with compensated chronic hepatitis B virus (HBV) infection has been obtained from 3 placebo-controlled studies where the drug was used alone for up to 68 weeks.
Peripheral neuropathy, the major dose-limiting toxicity associated with zalcitabine therapy, has been reported in adults receiving lamivudine, but has rarely resulted in interruption or discontinuance of therapy. In clinical studies... in HIV-infected adults receiving lamivudine in conjunction with zidovudine, neuropathy was reported in 12% of the patients. Paresthesia, weakness, and peripheral neuropathy have been reported in patients receiving lamivudine during postmarketing surveillance. ... In clinical studies in adults who received lamivudine for the treatment of chronic /hepatitis B virus/ (HBV) infection, malaise, fatigue, and headache were reported in 24, 24, and 21% of patients, respectively.
In HIV-infected adults receiving lamivudine in conjunction with zidovudine, headache, malaise, fatigue, insomnia and other sleep disorders, dizziness, and depressive disorders were reported in 35, 27, 27, 11, 10, and 9%, respectively.
For more Drug Warnings (Complete) data for LAMIVUDINE (20 total), please visit the HSDB record page.

Biological Half Life

5 to 7 hours (healthy or HBV-infected patients)

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Analytic Laboratory Methods

Analyte: lamivudine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: lamivudine; matrix: chemical identification; procedure: retention time of liquid chromatogram with comparison to standards
Analyte: lamivudine; matrix: chemical purity; procedure: liquid chromatography with detection at 277 nm and comparison to standards

Clinical Laboratory Methods

HPLC determination in urine.

Interactions

Concurrent administration of lamivudine 150 mg twice a day, indinavir 800 mg every eight hours, and zidovudine 200 mg every eight hours resulted in a 6% decrease in the AUC of lamivudine, no change in AUC of indinavir, and a 36% increase in the AUC of zidovudine; no adjustment in dose in necessary.
Lamivudine and zidovudine fixed dose combination tablet should not be administered concomitantly with lamivudine tablets or lamivudine oral solution.
In one small study, concurrent administration of sulfamethoxazole and trimethoprim combination resulted in a 44% increase in lamivudine AUC, and a decrease of 29% in lamivudine oral clearance and a 30% decrease in lamivudine renal clearance; the phamacokinetic properties of sulfamethoxazole and trimethoprim were not altered by concurrent administration of lamivudine; no adjustment in dose is necessary unless the patient has renal function impairment.
Lamivudine and zalcitabine may inhibit the phosphorylation of one another and concurrent administration is not recommended.

Dates

Modify: 2023-08-15
1: Greig SL, Deeks ED. Abacavir/dolutegravir/lamivudine single-tablet regimen: a review of its use in HIV-1 infection. Drugs. 2015 Apr;75(5):503-14. doi: 10.1007/s40265-015-0361-6. Review. Erratum in: Drugs. 2015 Apr;75(5):561. PubMed PMID: 25698454.
2: Kasırga E. Lamivudine resistance in children with chronic hepatitis B. World J Hepatol. 2015 Apr 28;7(6):896-902. doi: 10.4254/wjh.v7.i6.896. Review. PubMed PMID: 25937866; PubMed Central PMCID: PMC4411531.
3: Li H, Zhang HM, Chen LF, Chen YQ, Chen L, Ren H, Hu HD. Prophylactic lamivudine to improve the outcome of HBsAg-positive lymphoma patients during chemotherapy: a systematic review and meta-analysis. Clin Res Hepatol Gastroenterol. 2015 Feb;39(1):80-92. doi: 10.1016/j.clinre.2014.07.010. Epub 2014 Sep 4. Review. PubMed PMID: 25199680.
4: Zhang YL, Zhang J, Cui LY. Interferon-α combined with lamivudine versus lamivudine monotherapy for the emergence of YMDD mutations in chronic hepatitis B infection: a meta-analysis of randomized controlled trials. Hepatogastroenterology. 2015 Jan-Feb;62(137):133-9. Review. PubMed PMID: 25911883.
5: He M, Wu Y, Wang M, Chen W, Yuan W, Jiang J. The Clinical Value of Oxymatrine in Preventing Lamivudine Induced YMDD Mutation: A Meta-Analysis. Evid Based Complement Alternat Med. 2015;2015:971616. doi: 10.1155/2015/971616. Epub 2015 Oct 5. Review. PubMed PMID: 26508988; PubMed Central PMCID: PMC4609836.
6: Cruciani M, Malena M. Combination dolutegravir-abacavir-lamivudine in the management of HIV/AIDS: clinical utility and patient considerations. Patient Prefer Adherence. 2015 Feb 17;9:299-310. doi: 10.2147/PPA.S65199. eCollection 2015. Review. PubMed PMID: 25733823; PubMed Central PMCID: PMC4337619.
7: Ehrhardt S, Xie C, Guo N, Nelson K, Thio CL. Breastfeeding while taking lamivudine or tenofovir disoproxil fumarate: a review of the evidence. Clin Infect Dis. 2015 Jan 15;60(2):275-8. doi: 10.1093/cid/ciu798. Epub 2014 Oct 13. Review. PubMed PMID: 25313254.
8: Fernandez-Montero JV, Barreiro P, Labarga P, De Mendoza C, Soriano V. Dolutegravir, abacavir and lamivudine as HIV therapy. Expert Opin Pharmacother. 2014 May;15(7):1051-7. doi: 10.1517/14656566.2014.913023. Review. PubMed PMID: 24754315.
9: Liu F, Wang X, Wei F, Hu H, Zhang D, Hu P, Ren H. Efficacy and resistance in de novo combination lamivudine and adefovir dipivoxil therapy versus entecavir monotherapy for the treatment-naive patients with chronic hepatitis B: a meta-analysis. Virol J. 2014 Mar 28;11:59. doi: 10.1186/1743-422X-11-59. Review. PubMed PMID: 24673792; PubMed Central PMCID: PMC3986697.
10: Fabrizi F, Mangano S, Stellato T, Martin P, Messa P. Lamivudine treatment for hepatitis B in dialysis population : case reports and literature review. Acta Gastroenterol Belg. 2013 Dec;76(4):423-8. Review. PubMed PMID: 24592546.
11: Huang ZB, Zhao SS, Huang Y, Dai XH, Zhou RR, Yi PP, Chen RC, Li WT, Zhang BX, Li N, Fan XG. Comparison of the efficacy of Lamivudine plus adefovir versus entecavir in the treatment of Lamivudine-resistant chronic hepatitis B: a systematic review and meta-analysis. Clin Ther. 2013 Dec;35(12):1997-2006. doi: 10.1016/j.clinthera.2013.10.002. Epub 2013 Nov 13. Review. PubMed PMID: 24238791.
12: Ye XG, Su QM. Effects of entecavir and lamivudine for hepatitis B decompensated cirrhosis: meta-analysis. World J Gastroenterol. 2013 Oct 21;19(39):6665-78. doi: 10.3748/wjg.v19.i39.6665. Review. PubMed PMID: 24151397; PubMed Central PMCID: PMC3801384.
13: Shey MS, Kongnyuy EJ, Alobwede SM, Wiysonge CS. Co-formulated abacavir-lamivudine-zidovudine for initial treatment of HIV infection and AIDS. Cochrane Database Syst Rev. 2013 Mar 28;3:CD005481. doi: 10.1002/14651858.CD005481.pub3. Review. PubMed PMID: 23543540.
14: Chao DC, Hu KQ. Update on rescue therapies in patients with lamivudine-resistant chronic hepatitis B. Drug Des Devel Ther. 2013 Aug 20;7:777-88. doi: 10.2147/DDDT.S33947. eCollection 2013. Review. PubMed PMID: 23990707; PubMed Central PMCID: PMC3753145.
15: Jiang H, Wang J, Zhao W. Lamivudine versus telbivudine in the treatment of chronic hepatitis B: a systematic review and meta-analysis. Eur J Clin Microbiol Infect Dis. 2013 Jan;32(1):11-8. doi: 10.1007/s10096-012-1723-6. Epub 2012 Aug 17. Review. PubMed PMID: 22898727.
16: Ford N, Shubber Z, Hill A, Vitoria M, Doherty M, Mills EJ, Gray A. Comparative efficacy of Lamivudine and emtricitabine: a systematic review and meta-analysis of randomized trials. PLoS One. 2013 Nov 11;8(11):e79981. doi: 10.1371/journal.pone.0079981. eCollection 2013. Review. PubMed PMID: 24244586; PubMed Central PMCID: PMC3823593.
17: Liang J, Tang YF, Wu FS, Deng X. Entecavir versus lamivudine for the treatment of chronic hepatitis B: a systematic review. Pharmazie. 2012 Nov;67(11):883-90. Review. PubMed PMID: 23210236.
18: Chen Y, Ju T. Comparative meta-analysis of adefovir dipivoxil monotherapy and combination therapy of adefovir dipivoxil and lamivudine for lamivudine-resistant chronic hepatitis B. Int J Infect Dis. 2012 Mar;16(3):e152-8. doi: 10.1016/j.ijid.2011.11.006. Epub 2012 Jan 4. Review. PubMed PMID: 22226087.
19: Tan Y, Ding K, Su J, Trinh X, Peng Z, Gong Y, Chen L, Cui Q, Lei N, Chen X, Yu R. The naturally occurring YMDD mutation among patients chronically infected HBV and untreated with lamivudine: a systematic review and meta-analysis. PLoS One. 2012;7(3):e32789. doi: 10.1371/journal.pone.0032789. Epub 2012 Mar 27. Review. PubMed PMID: 22479339; PubMed Central PMCID: PMC3314000.
20: Zhong JH, Li le Q, Wu LC. Lamivudine with or without adefovir dipivoxil for postoperative hepatocellular carcinoma. Cochrane Database Syst Rev. 2011 Dec 7;(12):CD008713. doi: 10.1002/14651858.CD008713.pub2. Review. PubMed PMID: 22161435.

Explore Compound Types